molecular formula C10H21ClN2O3 B1383376 3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride CAS No. 1803609-00-8

3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride

Cat. No.: B1383376
CAS No.: 1803609-00-8
M. Wt: 252.74 g/mol
InChI Key: WFGQFRDURJLYRO-UHFFFAOYSA-N
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Description

3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride (CAS: 1803609-00-8) is a branched-chain amino acid derivative with a molecular formula of C₁₀H₂₁ClN₂O₃ and a molecular weight of 252.74 g/mol . The compound features two tertiary amide groups and a carboxylic acid moiety, stabilized by a hydrochloride salt. Its SMILES notation is CC(C)(N)CC(=O)NC(C)(C)CC(=O)O.Cl, reflecting its stereochemical complexity and functional diversity .

However, key physical properties (e.g., melting point, density) remain unreported in available literature, highlighting gaps in current data .

Properties

IUPAC Name

3-[(3-amino-3-methylbutanoyl)amino]-3-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-9(2,11)5-7(13)12-10(3,4)6-8(14)15;/h5-6,11H2,1-4H3,(H,12,13)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGQFRDURJLYRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)NC(C)(C)CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-methylbutanoic acid with an appropriate amine to form an amide intermediate.

    Amination: The intermediate is then subjected to amination using a suitable reagent, such as ammonia or an amine, to introduce the amino group.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amines.

Scientific Research Applications

3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Table 1: Structural and Molecular Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride 1803609-00-8 C₁₀H₂₁ClN₂O₃ 252.74 Tertiary amide, carboxylic acid, hydrochloride salt Drug scaffold
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride C₉H₁₉ClN₂O₂ 222.71 Methyl ester, secondary amine Intermediate in chiral synthesis
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride C₁₁H₁₂F₃NO₂·HCl 283.68 Trifluoromethylphenyl group, β-amino acid Neurotransmitter analog
3-(Dimethylamino)butanoic acid hydrochloride 183488-55-3 C₆H₁₄ClNO₂ 167.63 Dimethylamino group, carboxylic acid Surfactant precursor
Methyl 2-amino-3-methylbutanoate hydrochloride 5619-05-6 C₆H₁₄ClNO₂ 167.63 Methyl ester, primary amine Peptide synthesis
Key Observations :
  • Branched-Chain vs.
  • Hydrochloride Salts: All listed compounds are hydrochloride salts, improving solubility in polar solvents. However, the target compound’s tertiary amide groups may reduce metabolic instability compared to ester-containing analogues like Methyl 2-amino-3-methylbutanoate hydrochloride .
  • Functional Group Impact: The dimethylamino group in 3-(Dimethylamino)butanoic acid hydrochloride confers basicity, whereas the target compound’s amide linkages favor hydrogen bonding, critical for target protein interactions .

Functional Analogues

Metabutoxycaine Hydrochloride (C₁₇H₂₈N₂O₂·HCl, MW: 344.88):

A local anesthetic derivative, this compound shares the hydrochloride salt but incorporates a diethylaminoethyl ester and a butyloxybenzoate group. Unlike the target compound, Metabutoxycaine’s ester linkage increases hydrolysis susceptibility, limiting its plasma half-life .

3-Hydroxybenzoic Acid (C₇H₆O₃, MW: 140.85):

A simpler aromatic acid, this compound lacks amino groups but serves as a solvent and intermediate. Its hydroxyl group enables radical scavenging, a property absent in the target compound .

Research Findings and Data Gaps

  • Biological Activity: No in vivo or in vitro data are reported for the target compound, whereas Metabutoxycaine Hydrochloride has documented anesthetic efficacy .
  • Physicochemical Data: Critical parameters (e.g., logP, pKa) for the target compound remain uncharacterized, hindering direct comparison with analogues like 3-(Dimethylamino)butanoic acid hydrochloride, which has a known boiling point .

Biological Activity

3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride, commonly referred to as a derivative of β-amino acids, has garnered attention for its potential biological activities. This compound is part of a broader class of β-amino acids known for their diverse pharmacological properties, including antiviral, antibacterial, and anti-inflammatory effects. The following sections delve into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • Molecular Formula : C₅H₁₂ClN₃O₂
  • Molecular Weight : 165.62 g/mol
  • IUPAC Name : this compound

This structure contributes to its solubility and interaction with biological targets, which is crucial for its pharmacological efficacy.

Biological Activity Overview

Research indicates that β-amino acids exhibit a range of biological activities due to their ability to modulate various biochemical pathways. The specific activities associated with this compound include:

Antiviral Activity

Studies have shown that compounds containing β-amino acid moieties can act as effective antiviral agents. For instance:

  • Mechanism : They may inhibit viral replication by targeting specific enzymatic pathways.
  • Example : A related β-amino acid derivative demonstrated modest neuraminidase inhibition with an IC₅₀ of 50 μM, indicating potential as a lead compound for further development .

Antibacterial Activity

The antibacterial properties of β-amino acids are well-documented:

  • Activity Spectrum : Compounds in this class have shown effectiveness against various Gram-positive and Gram-negative bacteria.
  • Case Study : A series of derivatives were tested against standard bacterial strains, revealing significant activity compared to traditional antibiotics like oxytetracycline .

Anti-inflammatory Effects

The anti-inflammatory potential of β-amino acids is another area of interest:

  • Pathway Modulation : These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
  • Clinical Relevance : Selective antagonists targeting A₃ adenosine receptors have been linked to reduced inflammation and asthma symptoms .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntiviralNeuraminidase inhibition
AntibacterialBroad-spectrum activity
Anti-inflammatoryCytokine modulation

Case Studies

  • Antiviral Efficacy Study
    • A study investigated the antiviral effects of various β-amino acid derivatives, including the target compound. Results indicated significant inhibition of viral replication in vitro, suggesting a promising avenue for therapeutic development.
  • Antibacterial Screening
    • In a comparative analysis against known antibiotics, derivatives showed enhanced activity against resistant bacterial strains, highlighting their potential as novel antibacterial agents.

Q & A

Q. Methodological Answer :

  • Stepwise Peptide Coupling : Utilize carbodiimide reagents (e.g., EDC) with NHS activation for amide bond formation between 3-amino-3-methylbutanoic acid and 3-methylbutanoic acid precursors. Post-synthesis, hydrochloric acid is used for salt formation .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purification via recrystallization (e.g., using ethanol/water mixtures) yields >95% purity. Example: A 1-hour stirring at room temperature with HCl in dioxane achieved quantitative conversion in a structurally similar compound .
  • Critical Parameters : Control pH during salt formation to avoid undesired byproducts. Validate purity via NMR (e.g., δ ~9.00 ppm for amine protons in DMSO-d6) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Q. Methodological Answer :

  • Analytical Techniques :
    • NMR Spectroscopy : Assign peaks using DMSO-d6 (e.g., methyl groups at δ ~1.02 ppm, amine protons as broad singlets near δ 9.00 ppm) .
    • HPLC-MS : Use a C18 column with 0.1% TFA in water/acetonitrile gradient. Monitor for [M+H]+ ion at m/z 300.781 (C14H21ClN2O3) .
  • Purity Standards : Aim for ≥98% purity (HPLC) for biological assays. Trace impurities (e.g., unreacted precursors) can interfere with activity studies .

Advanced: How does this compound interact with glutamate receptors, and what experimental models validate its activity?

Q. Methodological Answer :

  • Mechanistic Studies :
    • In Vitro Binding Assays : Use radiolabeled glutamate (e.g., [³H]-glutamate) in cortical neuron cultures to measure competitive displacement. IC50 values <10 μM suggest high affinity .
    • Electrophysiology : Patch-clamp recordings in hippocampal slices quantify NMDA/AMPA receptor modulation. Example: Dose-dependent inhibition of postsynaptic currents indicates antagonist activity .
  • Contradiction Resolution : If in vitro activity conflicts with in vivo results (e.g., poor blood-brain barrier penetration), employ pharmacokinetic profiling (LC-MS/MS) to assess brain bioavailability .

Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Q. Methodological Answer :

  • Root-Cause Analysis :
    • Impurity Profiling : Compare HPLC chromatograms of discrepant batches. Peaks at Rt 8.2 min may indicate residual NHS ester byproducts .
    • Isotopic Labeling : Synthesize a ¹³C-labeled analog to confirm ambiguous NMR signals (e.g., overlapping methyl resonances) .
  • Mitigation : Optimize reaction stoichiometry (e.g., EDC:NHS ratio 1:1.2) and ensure anhydrous conditions to suppress side reactions .

Basic: What storage conditions ensure long-term stability of this compound?

Q. Methodological Answer :

  • Storage Protocol :
    • Solid Form : Store at -20°C under argon in amber vials to prevent hygroscopic degradation (<1% moisture). Shelf life: ≥3 years .
    • Solution Form : Prepare stock solutions in DMSO (10 mM), aliquot, and store at -80°C. Avoid freeze-thaw cycles (>2 cycles reduce stability by ~30%) .
  • Validation : Periodic HPLC analysis (every 6 months) confirms stability. Degradation products (e.g., free acid) elute earlier than the parent compound .

Advanced: What are the design considerations for derivatives targeting enhanced CNS penetration?

Q. Methodological Answer :

  • Structural Modifications :
    • Lipophilicity Adjustment : Introduce halogen substituents (e.g., fluorine) to increase logP from ~1.5 to ~2.5, improving blood-brain barrier permeability .
    • Prodrug Strategies : Esterify carboxylic acid groups (e.g., methyl ester) to enhance passive diffusion, followed by enzymatic hydrolysis in the brain .
  • Validation :
    • PAMPA-BBB Assay : Measure permeability coefficients (Pe >4.0 ×10⁻⁶ cm/s indicates favorable penetration) .
    • In Vivo Imaging : Use PET tracers (e.g., ¹⁸F-labeled analogs) to quantify brain uptake in rodent models .

Basic: How can researchers assess the compound’s solubility for in vitro assays?

Q. Methodological Answer :

  • Solubility Profiling :
    • Buffer Screening : Test solubility in PBS (pH 7.4), DMEM, and HBSS. Typical solubility: <1 mg/mL, requiring DMSO stock solutions .
    • Dynamic Light Scattering (DLS) : Detect aggregates in aqueous buffers (particle size >200 nm indicates poor solubility) .
  • Workaround : Use cyclodextrin-based solubilizers (e.g., HP-β-CD) to increase solubility by 5–10 fold without altering bioactivity .

Advanced: What computational methods predict the compound’s binding modes to neurological targets?

Q. Methodological Answer :

  • Molecular Docking :
    • Target Selection : Use crystal structures of NMDA receptors (PDB: 4TLM) or AMPA receptors (PDB: 3KG2) for docking simulations .
    • Software : Schrödinger Glide or AutoDock Vina. Validate poses with MD simulations (50 ns trajectories) to assess binding stability .
  • Contradiction Management : If docking predicts high affinity but assays show low activity, evaluate protonation states (e.g., amine groups may be charged at physiological pH) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride
Reactant of Route 2
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3-(3-Amino-3-methylbutanamido)-3-methylbutanoic acid hydrochloride

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